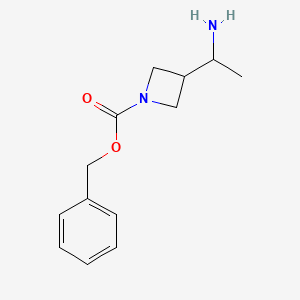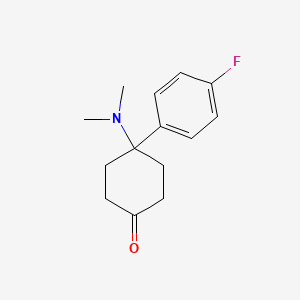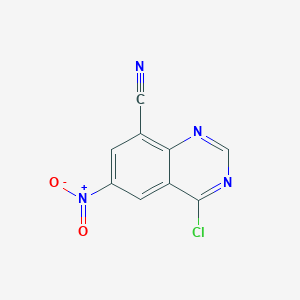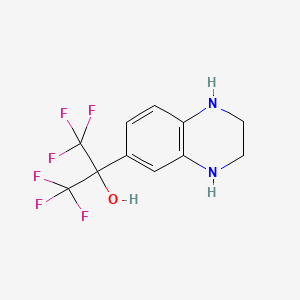
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL: is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of both a hexafluoroisopropanol group and a tetrahydroquinoxaline moiety, making it a valuable substance in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL typically involves the reaction of hexafluoroacetone with 1,2,3,4-tetrahydroquinoxaline under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL is used as a solvent in various chemical reactions due to its high polarity and ability to stabilize reactive intermediates .
Biology: In biological research, this compound is utilized in the synthesis of bioactive molecules and as a reagent in biochemical assays .
Industry: Industrially, it is used in the production of specialty polymers and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
Mécanisme D'action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hexafluoroisopropanol group enhances the compound’s ability to participate in these interactions, thereby influencing the activity of enzymes or receptors it binds to .
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexafluoro-2-propanol: A closely related compound with similar solvent properties but lacking the tetrahydroquinoxaline moiety.
Hexafluoroisopropanol: Another similar compound used as a solvent in various chemical reactions.
Uniqueness: 1,1,1,3,3,3-Hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-YL)propan-2-OL is unique due to the presence of both the hexafluoroisopropanol and tetrahydroquinoxaline groups, which confer distinct chemical and physical properties. This dual functionality makes it particularly valuable in applications requiring high polarity and specific molecular interactions .
Propriétés
Formule moléculaire |
C11H10F6N2O |
|---|---|
Poids moléculaire |
300.20 g/mol |
Nom IUPAC |
1,1,1,3,3,3-hexafluoro-2-(1,2,3,4-tetrahydroquinoxalin-6-yl)propan-2-ol |
InChI |
InChI=1S/C11H10F6N2O/c12-10(13,14)9(20,11(15,16)17)6-1-2-7-8(5-6)19-4-3-18-7/h1-2,5,18-20H,3-4H2 |
Clé InChI |
GOYMZHGHMBJJIX-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C(N1)C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



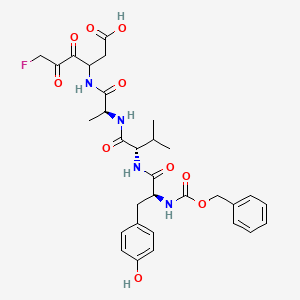
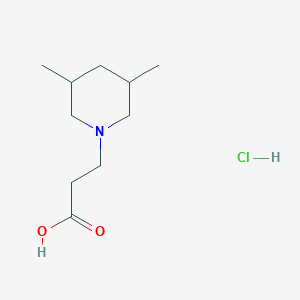
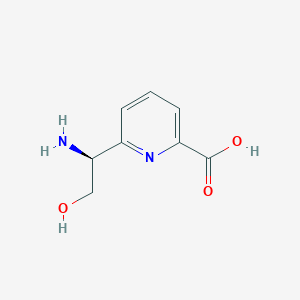
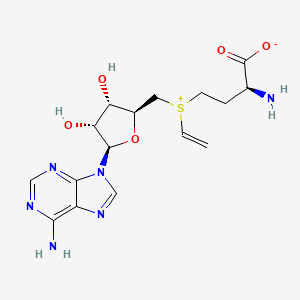
![Tert-butyl 1,7-diazaspiro[4.6]undecane-1-carboxylate](/img/structure/B13028209.png)
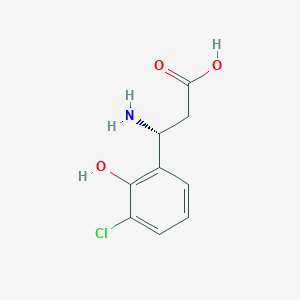
![5-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13028222.png)
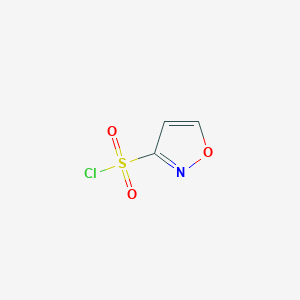
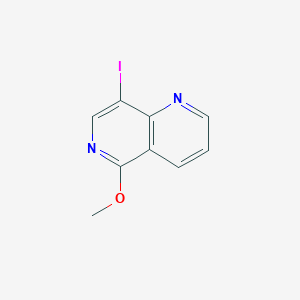
![3-Bromo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028237.png)
